N-(4,7-Dimethoxy-6-(2-(methylamino)ethoxy)-5-benzofuranyl)acetamide hydroiodide

Description

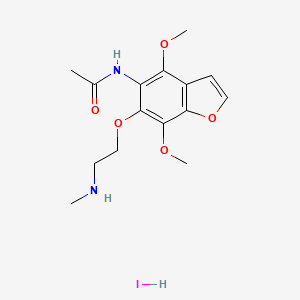

N-(4,7-Dimethoxy-6-(2-(methylamino)ethoxy)-5-benzofuranyl)acetamide hydroiodide is a benzofuran-derived acetamide compound characterized by a methylaminoethoxy side chain at the 6-position of the benzofuran core and methoxy groups at the 4- and 7-positions. The hydroiodide salt enhances its solubility and stability for pharmacological applications. Its molecular formula is inferred as C₁₅H₂₁IN₂O₅ (based on structural analogs and hydroiodide counterion addition), with an InChIKey of GZXYDGUVKSWTKY-UHFFFAOYSA-N .

Properties

CAS No. |

75883-55-5 |

|---|---|

Molecular Formula |

C15H21IN2O5 |

Molecular Weight |

436.24 g/mol |

IUPAC Name |

N-[4,7-dimethoxy-6-[2-(methylamino)ethoxy]-1-benzofuran-5-yl]acetamide;hydroiodide |

InChI |

InChI=1S/C15H20N2O5.HI/c1-9(18)17-11-12(19-3)10-5-7-21-13(10)15(20-4)14(11)22-8-6-16-2;/h5,7,16H,6,8H2,1-4H3,(H,17,18);1H |

InChI Key |

GZXYDGUVKSWTKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C2=C(C(=C1OCCNC)OC)OC=C2)OC.I |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzofuran Core with 4,7-Dimethoxy Substitution

- The benzofuran scaffold is typically synthesized via cyclization reactions starting from appropriately substituted phenols or catechols.

- Methoxy groups at positions 4 and 7 are introduced via methylation of hydroxyl groups using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

- The 5-position is functionalized with an acetamide substituent through directed acetylation or amide coupling reactions.

Introduction of the 2-(Methylamino)ethoxy Side Chain at Position 6

- The 6-position is functionalized by nucleophilic substitution or palladium-catalyzed amination reactions.

- According to palladium-catalyzed amination methods (Hartwig-type reactions), a 6-halogenated benzofuran intermediate (e.g., 6-bromo or iodo derivative) is reacted with methylamine or its derivatives in the presence of palladium catalysts such as bis(dibenzylideneacetone)palladium and ligands like tri-o-tolylphosphine.

- Strong bases such as lithium bis(trimethylsilyl)amide are used in solvents like tetrahydrofuran or toluene at temperatures from room temperature up to 100°C to facilitate the coupling.

- Alternative methods include palladium-catalyzed alkylation with alkenes under similar catalytic conditions.

Formation of the Acetamide Moiety

- The acetamide group is introduced by acetylation of the corresponding amine intermediate.

- This step can be performed by reacting the amine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

- The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low to ambient temperatures.

Conversion to Hydroiodide Salt

- The free base of N-(4,7-dimethoxy-6-(2-(methylamino)ethoxy)-5-benzofuranyl)acetamide is converted to its hydroiodide salt by treatment with hydroiodic acid (HI).

- This step is carried out in a suitable solvent such as ethanol or ethyl acetate, often at low temperature to avoid decomposition.

- The hydroiodide salt is then isolated by filtration or crystallization, yielding a stable, crystalline product.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents / Conditions | Outcome |

|---|---|---|---|

| 1 | Benzofuran core synthesis | Cyclization of substituted phenols; methylation with MeI/Me2SO4 | 4,7-Dimethoxybenzofuran scaffold |

| 2 | Halogenation at position 6 | Halogenating agent (e.g., NBS, iodine) | 6-Bromo or 6-iodo derivative |

| 3 | Palladium-catalyzed amination | Pd catalyst, ligand, methylamine, strong base, THF/toluene, 25–100°C | Introduction of 2-(methylamino)ethoxy group |

| 4 | Acetylation | Acetic anhydride or acetyl chloride, base, solvent | Formation of acetamide at position 5 |

| 5 | Salt formation | Hydroiodic acid in ethanol or ethyl acetate | Hydroiodide salt of final compound |

Research Findings and Optimization Notes

- The palladium-catalyzed amination step is critical for the selective introduction of the methylamino side chain; ligand choice and base strength significantly affect yield and purity.

- Use of sealed tube reactions and inert atmosphere (argon or nitrogen) improves reaction efficiency and minimizes side reactions.

- The hydroiodide salt form improves aqueous solubility and bioavailability, making it preferable for pharmaceutical formulations.

- Purification is typically achieved by recrystallization from alcohols or by chromatographic methods depending on scale.

Chemical Reactions Analysis

N-[4,7-DIMETHOXY-6-[2-(METHYLAMINO)ETHOXY]-1-BENZOFURAN-5-YL]ACETAMIDEHYDROIODIDE can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4,7-DIMETHOXY-6-[2-(METHYLAMINO)ETHOXY]-1-BENZOFURAN-5-YL]ACETAMIDEHYDROIODIDE has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4,7-DIMETHOXY-6-[2-(METHYLAMINO)ETHOXY]-1-BENZOFURAN-5-YL]ACETAMIDEHYDROIODIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Structural Variations

The target compound belongs to a family of benzofuranyl acetamides with substitutions on the 6-position ethoxy side chain. Below is a comparison with four analogs (Table 1):

Table 1 : Structural comparison of benzofuranyl acetamides.

Physicochemical Properties

- Solubility and Polarity: The methylamino substituent (target compound) offers moderate polarity, balancing lipophilicity and water solubility. In contrast, the dimethylamino analog (CID 47884) is more lipophilic due to its non-polar methyl groups, while the morpholino group (CID 53400) introduces hydrophilic character via its oxygen-rich ring . The hydroiodide salt in the target compound likely improves aqueous solubility compared to hydrochloride salts in analogs .

- Collision Cross Section (CCS): For the dimethylamino analog (CID 47884), predicted CCS values range from 174.6–184.6 Ų (positive ion modes) and 177.3–177.4 Ų (negative modes), indicating moderate ion mobility . Comparable data for the target compound are unavailable but can be inferred to differ due to iodide's larger ionic radius.

Pharmacological Implications

- The trifluoroacetamide group (CID in ) may enhance metabolic stability via electron-withdrawing effects but could reduce target binding affinity .

- Receptor Interactions: Methylamino’s primary amine may facilitate hydrogen bonding with biological targets, whereas tertiary amines (dimethylamino, morpholino) rely on weaker van der Waals interactions .

Q & A

Q. What are the key synthetic routes for preparing N-(4,7-Dimethoxy-6-(2-(methylamino)ethoxy)-5-benzofuranyl)acetamide hydroiodide?

The synthesis typically involves coupling a benzofuran core with functionalized side chains. For example, chloroacetylation of intermediates (e.g., 5-substituted benzofurans) followed by nucleophilic substitution with methylaminoethoxy groups is a common approach. Potassium carbonate in DMF is often used to facilitate reactions, with TLC monitoring to confirm completion . The methylaminoethoxy side chain can be synthesized via reaction of N-methylaminoethanol with acetic anhydride, followed by hydrochlorination . Purification involves precipitation in water or recrystallization.

Q. How is the compound characterized to confirm its structural integrity?

Characterization includes:

- Spectroscopy : H/C NMR to verify substituent positions and integration ratios.

- Chromatography : TLC (silica gel, ethyl acetate/hexane) for purity assessment .

- Mass spectrometry : High-resolution MS to confirm molecular weight.

- Elemental analysis : Matching calculated and observed C, H, N percentages .

Q. What pharmacological activities are associated with benzofuran-acetamide derivatives?

Benzofuran derivatives exhibit antiarrhythmic activity, as shown in studies comparing analogs to quinidine and disopyramide. For example, substituents like pyrrolidinoethoxy or piperidinoethoxy groups enhance duration of action in animal models (e.g., ouabain-induced arrhythmia in dogs) . The methylaminoethoxy group in the target compound may influence receptor binding kinetics or metabolic stability.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

Critical factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Temperature : Room temperature for coupling steps to avoid side reactions.

- Stoichiometry : Excess chloroacetylated intermediates (1.5 mol) to drive reactions to completion .

- Catalysis : Anhydrous ZnCl or EDC/HOBt for amide bond formation in related compounds .

Q. How do structural modifications (e.g., methoxy vs. methylaminoethoxy groups) impact biological activity?

SAR studies indicate:

- Methoxy groups : Enhance lipophilicity and membrane permeability but may reduce metabolic stability.

- Methylaminoethoxy groups : Introduce basicity, potentially improving solubility and ion-channel interactions. For example, replacing pyrrolidinoethoxy with methylaminoethoxy in benzofurans alters duration of action in antiarrhythmic assays .

Q. How should researchers address contradictions in reported pharmacological data for benzofuran derivatives?

- Dose-response validation : Replicate studies using standardized models (e.g., Harris test vs. ouabain-induced arrhythmia) .

- Metabolic profiling : Compare hepatic microsome stability across species to identify species-specific metabolism.

- Receptor profiling : Use radioligand binding assays to confirm target selectivity (e.g., sodium vs. potassium channels).

Methodological Considerations

Q. What strategies are recommended for scaling up synthesis without compromising purity?

- Stepwise purification : Isolate intermediates (e.g., benzofuran core) before coupling.

- Column chromatography : Replace TLC with flash chromatography for larger batches.

- Salt formation : Hydroiodide salt formation improves crystallinity and stability .

Q. How can researchers design experiments to elucidate the mechanism of action?

- Electrophysiology : Patch-clamp studies on cardiac myocytes to assess ion-channel modulation.

- Kinetic assays : Measure drug-receptor binding using surface plasmon resonance (SPR).

- Gene knockout models : Evaluate activity in transgenic animals lacking specific ion channels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.